Chemical properties of 5-(Chloromethyl)-2,4-dimethyloxazole
Chemical properties of 5-(Chloromethyl)-2,4-dimethyloxazole
An In-Depth Technical Guide to the Chemical Properties of 5-(Chloromethyl)-2,4-dimethyloxazole
Introduction
5-(Chloromethyl)-2,4-dimethyloxazole is a substituted heterocyclic compound featuring an oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This molecule is of significant interest to researchers and drug development professionals due to its inherent reactivity, which makes it a versatile synthetic intermediate. The strategic placement of a chloromethyl group on the oxazole scaffold provides a reactive handle for nucleophilic substitution, enabling the facile introduction of diverse functional groups. This guide offers a comprehensive exploration of its chemical properties, reactivity, synthesis, and applications, providing field-proven insights for its effective utilization in a laboratory setting.
Section 1: Physicochemical and Spectroscopic Profile
The foundational characteristics of a molecule dictate its behavior in both storage and reaction conditions. While extensive data for 5-(chloromethyl)-2,4-dimethyloxazole is not broadly published, its properties can be reliably predicted based on its structure and comparison to closely related isomers and analogues, such as 4-(chloromethyl)-3,5-dimethylisoxazole.
Molecular Structure and Properties
The structure consists of a central oxazole ring substituted with methyl groups at the C2 and C4 positions and a chloromethyl group at the C5 position. The methyl groups, being electron-donating, influence the electron density of the aromatic ring, while the chloromethyl group serves as the primary site of chemical reactivity.
Table 1: Predicted Physicochemical Properties
| Property | Value / Description | Source / Basis |
| Molecular Formula | C₆H₈ClNO | (Calculated) |
| Molecular Weight | 145.59 g/mol | (Calculated) |
| CAS Number | Not readily available. The isomer 4-(Chloromethyl)-3,5-dimethylisoxazole is 19788-37-5.[1][2] | - |
| Appearance | Expected to be a light yellow to brown clear liquid.[1] | Analogy to isomer |
| Boiling Point | Predicted to be similar to its isomer, 88 °C at 8 mmHg.[1][2] | Analogy to isomer |
| Density | Predicted to be similar to its isomer, ~1.17 g/mL.[1][2] | Analogy to isomer |
| Solubility | Insoluble in water; soluble in common organic solvents like dichloromethane, ethyl acetate, and THF.[3] | General property of similar organics |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of the compound. The following are the expected spectral characteristics.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple and diagnostic.
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A singlet corresponding to the three protons of the C2-methyl group.
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A singlet for the three protons of the C4-methyl group.
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A sharp singlet for the two protons of the chloromethyl group (-CH₂Cl), anticipated in the range of δ 4.5-4.8 ppm, a region characteristic of protons on a carbon adjacent to both an aromatic ring and a chlorine atom.
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¹³C NMR Spectroscopy: The carbon spectrum will confirm the carbon framework.
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Signals for the two distinct methyl carbons.
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A signal for the chloromethyl carbon (-CH₂Cl).
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Three signals for the aromatic carbons of the oxazole ring (C2, C4, and C5).
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Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups.
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~2900-3000 cm⁻¹: C-H stretching from the methyl and chloromethyl groups.
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~1600-1650 cm⁻¹: C=N stretching of the oxazole ring.
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~1500-1580 cm⁻¹: C=C stretching of the oxazole ring.
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~700-800 cm⁻¹: C-Cl stretching from the chloromethyl group.
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Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern.
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Molecular Ion (M⁺): A prominent molecular ion peak at m/z 145.
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Isotopic Pattern: A characteristic M+2 peak at m/z 147 with approximately one-third the intensity of the M⁺ peak, which is definitive for a molecule containing one chlorine atom.
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Fragmentation: A likely major fragment would be the loss of the chlorine atom (M-35) or the entire chloromethyl group (M-49).
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Section 2: Synthesis and Manufacturing
A plausible and efficient laboratory-scale synthesis of 5-(chloromethyl)-2,4-dimethyloxazole can be envisioned through the chloromethylation of a pre-formed 2,4-dimethyloxazole precursor. This approach leverages the electrophilic substitution reactivity of the oxazole ring.
Caption: Proposed synthetic pathway for 5-(Chloromethyl)-2,4-dimethyloxazole.
Proposed Experimental Protocol: Chloromethylation of 2,4-Dimethyloxazole
This protocol is based on standard chloromethylation procedures for electron-rich heterocyclic systems.
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Reaction Setup: To a stirred solution of 2,4-dimethyloxazole (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or 1,2-dichloroethane) under an inert atmosphere (N₂), add a catalytic amount of a Lewis acid such as anhydrous zinc chloride (0.1 eq).
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Reagent Addition: Add paraformaldehyde (1.2 eq). Bubble dry hydrogen chloride (HCl) gas through the solution at 0-5 °C or use a mixture of concentrated HCl and acetic anhydride.
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Reaction Execution: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Work-up: Upon completion, pour the reaction mixture into ice-water and neutralize carefully with a saturated sodium bicarbonate solution.
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Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel.
Section 3: Chemical Reactivity and Mechanistic Insights
The utility of 5-(chloromethyl)-2,4-dimethyloxazole as a synthetic intermediate is primarily derived from the high reactivity of the chloromethyl group.
The Oxazole Core
The oxazole ring is an electron-deficient aromatic system due to the electronegativity of the oxygen and nitrogen atoms.[4] However, the presence of two electron-donating methyl groups at the C2 and C4 positions increases the electron density of the ring, making it more akin to other substituted aromatic systems. While the ring itself can participate in certain reactions, its primary role in this molecule is to activate the adjacent chloromethyl group.
The Chloromethyl Group: A Hub of Reactivity
The chloromethyl group at the C5 position is structurally analogous to a benzylic chloride. This makes it an excellent electrophile for nucleophilic substitution reactions (Sₙ2) . The C-Cl bond is polarized, and the chloride ion is a good leaving group. The rate of substitution is enhanced by the ability of the adjacent oxazole ring to stabilize the partial positive charge that develops on the carbon atom in the Sₙ2 transition state.
Caption: General mechanism for Sₙ2 reaction at the chloromethyl group.
This reactivity allows for the straightforward introduction of a wide variety of nucleophiles, including:
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Amines (R₂NH): To form aminomethyl derivatives.
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Thiols (RSH): To create thioethers.
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Alcohols/Phenols (ROH): To synthesize ethers.
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Cyanide (CN⁻): To produce the corresponding nitrile, a versatile precursor for acids, amides, and amines.
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Azide (N₃⁻): To form azidomethyl compounds, which can be reduced to primary amines or used in click chemistry.
Representative Nucleophilic Substitution Protocol
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Setup: Dissolve 5-(chloromethyl)-2,4-dimethyloxazole (1.0 eq) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).
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Addition of Nucleophile: Add the desired nucleophile (1.1 eq) and a non-nucleophilic base such as potassium carbonate or diisopropylethylamine (1.5 eq) to scavenge the HCl produced.
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Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C, depending on the nucleophilicity of the attacking species. Monitor by TLC.
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Work-up and Purification: After the reaction is complete, filter off any inorganic salts. Dilute the filtrate with water and extract with an appropriate organic solvent. The product can then be purified via standard methods like crystallization or chromatography.
Section 4: Applications in Research and Drug Development
The true value of 5-(chloromethyl)-2,4-dimethyloxazole lies in its role as a molecular scaffold. Its ability to readily connect with various nucleophiles makes it an ideal starting material for generating libraries of related compounds in the drug discovery process.[1][5] Analogous chloromethylated heterocycles are key intermediates in the synthesis of pharmaceuticals and agrochemicals, including anti-inflammatory agents and antimicrobials.[1][6]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Chloromethyl-3,5-dimethylisoxazole 98 19788-37-5 [sigmaaldrich.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
